2-(2-Chlorophenoxy)-N'-(3,4-dimethoxybenzylidene)acetohydrazide
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Overview
Description
2-(2-Chlorophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group and a dimethoxybenzylidene moiety attached to an acetohydrazide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(2-chlorophenoxy)acetic acid hydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-(2-Chlorophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding hydrazide and aldehyde.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetohydrazide: Lacks the dimethoxybenzylidene moiety.
N’-(3,4-Dimethoxybenzylidene)acetohydrazide: Lacks the chlorophenoxy group.
2-(2-Bromophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(2-Chlorophenoxy)-N’-(3,4-dimethoxybenzylidene)acetohydrazide is unique due to the combination of the chlorophenoxy and dimethoxybenzylidene groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
393114-86-8 |
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Molecular Formula |
C17H17ClN2O4 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-8-7-12(9-16(15)23-2)10-19-20-17(21)11-24-14-6-4-3-5-13(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
BWMKMUYCMJAKQQ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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